4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide

Chemical Identity Quality Control Procurement Specification

SAR studies often fail when generic sulfonamide analogs introduce uncontrolled selectivity shifts. This 4-chloro, 4-ethoxyphenoxy compound solves that by providing a well-defined, minimal-halogenation probe with confirmed molecular identity (C16H18ClNO4S, MW 355.8) and CAS 1007818-04-3. • Clean monochloro baseline eliminates confounding substituent effects in 5-HT7 receptor assays. • Fully characterized SMILES & formula enable direct use as an analytical reference standard or impurity marker. • Available for immediate procurement - request a quote to secure your research supply.

Molecular Formula C16H18ClNO4S
Molecular Weight 355.8 g/mol
CAS No. 1007818-04-3
Cat. No. B6418815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide
CAS1007818-04-3
Molecular FormulaC16H18ClNO4S
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H18ClNO4S/c1-2-21-14-5-7-15(8-6-14)22-12-11-18-23(19,20)16-9-3-13(17)4-10-16/h3-10,18H,2,11-12H2,1H3
InChIKeyIJSZOBGSJXLXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide: Identity & Structure


The compound 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide (CAS 1007818-04-3) is a synthetic small-molecule sulfonamide defined by the molecular formula C16H18ClNO4S and a molecular weight of 355.8 g/mol . It is characterized by a 4-chlorobenzenesulfonamide core linked via an ethyl spacer to a 4-ethoxyphenoxy moiety . This compound is a member of the arylsulfonamide class, which has been broadly investigated for therapeutic potential in areas such as inflammation and neuropsychiatric disorders [1][2].

Arylsulfonamide chemotype suited for receptor pharmacology and target-engagement studies
Monochloro substitution provides a minimal-halogenation baseline for SAR exploration
Ethoxyphenoxy ethyl linker supports molecular recognition and selectivity profiling

Uniqueness vs. Generic Analogs


Substituting 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide with a close-in-class analog, such as the 3,4-dichloro derivative (CAS 1105204-62-3) or a variant with a modified aryloxy group, is not scientifically straightforward. The unique combination of a single 4-chloro substituent on the sulfonamide phenyl ring and the specific 4-ethoxyphenoxy tail dictates a distinct electronic and steric profile. This structural fingerprint directly impacts molecular recognition, potentially altering binding affinity, selectivity across receptor subtypes, and downstream functional outcomes, as demonstrated by the subtype-selective antagonist profiles observed in related arylsulfonamide series [1]. Relying on a generic analog without confirming identical performance in the same assay system risks confounding experimental results and jeopardizing lead optimization campaigns.

3,4-Dichloro analog Added meta-chlorine alters steric and electronic profile; binding geometry may shift and selectivity may not transfer directly.
Aryloxy-modified analogs Variation of the ethoxyphenoxy tail may change receptor-subtype recognition; assay-response context may require independent validation.
Generic sulfonamide replacements Structural similarity does not ensure interchangeable target engagement; SAR conclusions may not reproduce across scaffolds.

Quantitative Differentiation Evidence


Molecular Identity & Procurement Specification

The definitive molecular formula (C16H18ClNO4S) and exact SMILES string (CCOc1ccc(OCCNS(=O)(=O)c2ccc(Cl)cc2)cc1) distinguish this compound from analogs such as the 3,4-dichloro derivative (C16H17Cl2NO4S, MW 390.3 g/mol) . The monochloro substitution pattern results in a lower molecular weight (355.8 vs. 390.3 g/mol) and eliminates the electron-withdrawing and steric effects of the second chlorine atom, which is a critical differentiator for downstream biological and physicochemical properties. This unique identifier is essential for unambiguous compound registration and inventory management.

Molecular Identity Comparison
Head-to-head
Target: 355.8 g/mol, C16H18ClNO4S
Comparator: 390.3 g/mol, C16H17Cl2NO4S
Δ = -34.5 g/mol (single Cl difference)
Critical identifier for procurement and purity verification workflows.
Static physicochemical comparison based on elemental composition.
Chemical Identity Quality Control Procurement Specification

Binding Site Accessibility

The ortho and meta positions of the benzenesulfonamide ring remain unsubstituted and accessible in the target compound, contrasting with the 3,4-dichloro analog . This substitution pattern avoids steric clashes that can occur with the additional meta-chlorine atom in the analog, potentially preserving optimal binding geometry for hydrophobic pockets. In in silico docking studies of related phenoxyethoxy sulfonamides described in patent US9000043B2, the absence of a second halogen was linked to improved complementarity with the target protein's active site, suggesting a higher probability of target engagement [1].

Steric Binding Assessment
Class-level
4-chloro pattern leaves ortho and meta positions unsubstituted; 3,4-dichloro analog introduces additional meta steric bulk that may clash in constrained pockets.
May support target-engagement hypothesis in sterically constrained binding sites.
In silico docking inference from patent data; no direct experimental binding comparison available.
Structure-Activity Relationship Medicinal Chemistry Drug Design

Predicted ADME Profile

The monochloro substitution in the target compound lowers lipophilicity compared to the 3,4-dichloro analog, as evidenced by a lower calculated ClogP and a reduced number of heavy atoms (23 vs. 25) . This reduced lipophilicity typically translates to better aqueous solubility and potentially lower non-specific protein binding, which are critical for in vivo studies. Sulfonamides with a single halogen substitution often exhibit a more favorable balance between permeability and solubility, aligning with established oral drug-like space more consistently than their polyhalogenated counterparts.

Predicted ADME Profile
Data to verify
Monochloro substitution predicts lower logP and fewer heavy atoms (23 vs. 25) relative to 3,4-dichloro analog, suggesting improved aqueous solubility potential.
May support formulation planning for cellular and in vivo assays.
In silico prediction only; experimental solubility and protein-binding determination required.
ADME Prediction Drug-likeness Physicochemical Properties

Application Scenarios


Inflammation Lead Optimization

Based on the phenoxyethoxy sulfonamide scaffold described in patent US9000043B2 for treating arthritis and inflammatory pain [1], this compound serves as a key intermediate or comparator for structure-activity relationship (SAR) studies. Its monochloro substitution is the minimal halogenation pattern, providing a clean baseline to evaluate the impact of adding further substituents on anti-inflammatory target potency and selectivity.

5-HT7 Receptor Probe Development

The compound can be employed as a chemical probe to investigate 5-HT7 receptor pharmacology, following the established precedent of arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines as potent and selective antagonists [2]. Its specific substitution pattern may offer a different selectivity window compared to the reported 3-fluoro and 4-fluoro lead compounds, making it a valuable tool for dissecting receptor subtype functions in in vivo models of depression and anxiety.

Sulfonamide Impurity Reference Standard

With its well-defined molecular formula, SMILES, and CAS registry number , this compound is suitable as a reference standard for analytical method development. Its structural similarity to tamsulosin-related sulfonamide impurities [3] positions it as a potential impurity marker in the quality control of pharmaceutical sulfonamide synthesis, where retention time and mass spectral library matching are required.

Application
Selection Property
Validation Focus
Inflammatory Pathway SAR Studies
Minimal-halogenation scaffold baseline
Substituent-activity relationship mapping and target-engagement verification
5-HT7 Receptor Pharmacology
Subtype-selectivity window
Receptor-subtype functional assay validation and behavioral pharmacology model review
Analytical Reference Characterization
Defined molecular identity and SMILES
Chromatographic retention matching and mass spectral library confirmation
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